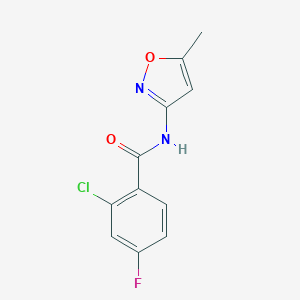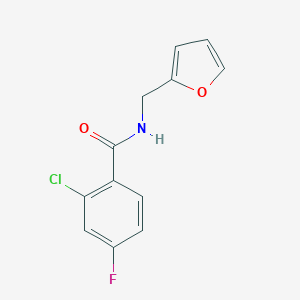![molecular formula C15H12F3NO4S B263077 Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate, also known as MTFB, is a chemical compound that has gained significant attention in the field of scientific research. It is a white powder that is soluble in organic solvents and has a molecular weight of 383.39 g/mol. MTFB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate is also soluble in organic solvents, making it easy to handle and use in a variety of experimental setups. However, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. One area of interest is the development of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the use of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate as a tool for studying protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate and its potential side effects.
Métodos De Síntesis
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with methyl 2-amino benzoate in the presence of a suitable base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate. Other methods for synthesizing Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate include the reaction of 3-(trifluoromethyl)aniline with methyl 2-chlorobenzoate, followed by the reaction of the resulting intermediate with sodium sulfonate.
Aplicaciones Científicas De Investigación
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate has been studied for its potential as a drug delivery agent and as a tool for investigating drug metabolism.
Propiedades
Nombre del producto |
Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate |
|---|---|
Fórmula molecular |
C15H12F3NO4S |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
methyl 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-14(20)12-7-2-3-8-13(12)19-24(21,22)11-6-4-5-10(9-11)15(16,17)18/h2-9,19H,1H3 |
Clave InChI |
CGHGOTNNRZVBOF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)



![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)